![molecular formula C17H15BrN2O2 B2551735 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923884-86-0](/img/structure/B2551735.png)
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BOPB and belongs to the class of benzamides. BOPB has been found to have a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Studies have demonstrated methods for synthesizing derivatives of benzamide, which include 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide. These processes involve various chemical reactions such as elimination, reduction, and bromization, leading to the formation of compounds with potential bioactive properties (Cheng De-ju, 2014).
Structural Characterization : X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to analyze the solid-state structures of similar compounds. These techniques help in understanding the molecular interactions and energy frameworks of the compounds, providing insights into their physical and chemical properties (A. Saeed et al., 2020).
Potential Antagonist Properties
- Bioactive Compounds Development : Certain derivatives of benzamide, structurally related to this compound, have been found to exhibit bioactivities, such as acting as non-peptide CCR5 antagonists. These compounds have shown promise in inhibiting specific receptors, which can be crucial in the development of therapeutic agents (Cheng De-ju, 2015).
Applications in Organic Synthesis
- Heterocyclic Synthesis : Benzamide derivatives, including those related to this compound, have been utilized in the synthesis of various heterocyclic compounds. These synthetic pathways are important for creating new molecules with potential applications in pharmaceuticals and materials science (F. M. Abdelrazek et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, it’s challenging to detail its mode of action. Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
This suggests that 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide could potentially interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that the compound could interact with various transporters or binding proteins and influence its localization or accumulation .
Properties
IUPAC Name |
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-5-2-1-4-14(15)17(22)19-12-7-9-13(10-8-12)20-11-3-6-16(20)21/h1-2,4-5,7-10H,3,6,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLHCOJGGURMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
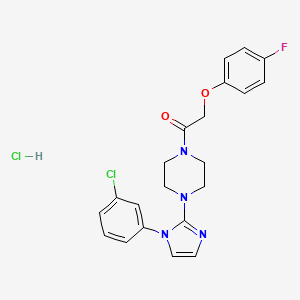


![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)
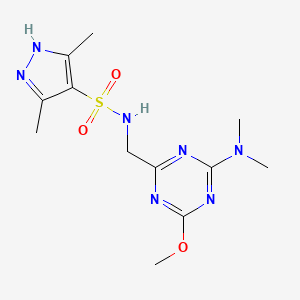


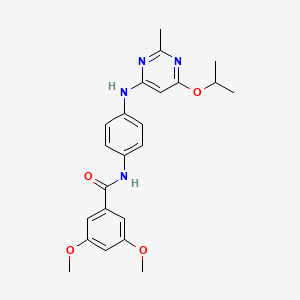
![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)
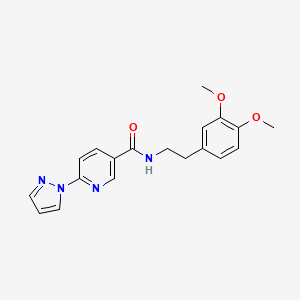
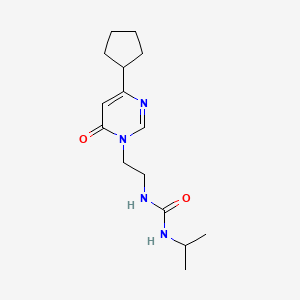
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
